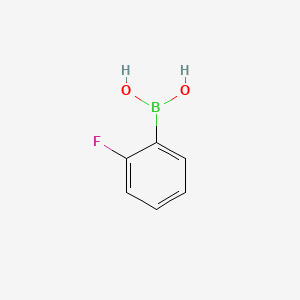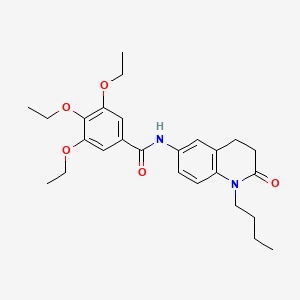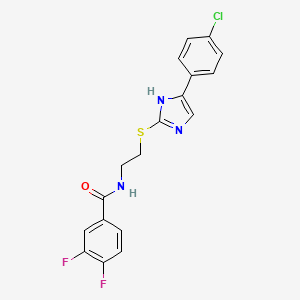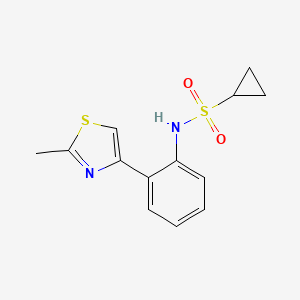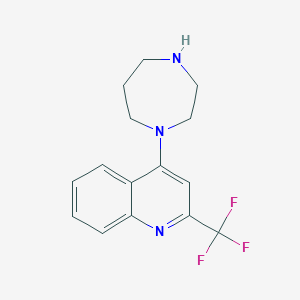
4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a diazepane ring, and a trifluoromethyl group. The exact structure would depend on the positions of these groups relative to each other1.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the quinoline and diazepane rings, as well as the trifluoromethyl group. The nitrogen atoms in the diazepane ring and the quinoline ring could potentially participate in various chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems1.Scientific Research Applications
Antimicrobial and Cytogenetic Studies
- Diazepino quinoline derivatives have been found to exhibit antibacterial and antifungal properties. They have also been studied for their cytogenetic activities (Nandha Kumar, Suresh, & Mohan, 2003).
Synthetic Routes for Complex Molecules
- Enantioselective approaches to synthesize tricyclic organic scaffolds related to diazepino quinolines have been described. These compounds are useful for preparing ligands targeting GPCRs in the CNS (Schrader et al., 2016).
Chemical Synthesis Methods
- Research has focused on developing novel methods for the synthesis of diazepino quinoline derivatives. These methods are vital for exploring their potential applications in various fields (Nandhakumar, Suresh, Jude, Rajesh Kannan, & Mohan, 2007).
Development of EZH2 Inhibitors
- Quinoline derivatives have been evaluated as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), which plays a role in cancer biology. These compounds represent a new class of EZH2 inhibitors (Xiang et al., 2015).
Exploration of Benzodiazepine Receptors
- Thienylpyrazoloquinolines, compounds related to quinoline derivatives, have been synthesized and studied for their binding affinity to benzodiazepine receptors (Takada et al., 1988).
Cardiovascular Research
- Derivatives of diazepino quinoline have been synthesized and evaluated for their positive inotropic effects in cardiovascular research (Jiang, Ye, Liu, Zhang, Cui, & Piao, 2010).
Drug Scaffold Development
- Research has been conducted on the enantioselective deprotonative ring contraction of benzo[e][1,4]diazepine-2,5-diones, providing entry to quinolone-2,4-diones, which are valuable drug scaffolds (Antolak, Yao, Richoux, Slebodnick, & Carlier, 2014).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with all chemicals, appropriate safety precautions should be taken when handling it1.
Future Directions
The study of quinoline, diazepane, and trifluoromethyl derivatives is an active area of research in medicinal chemistry. This compound could potentially be of interest in the development of new pharmaceutical drugs1.
Please note that this is a general analysis based on the classes of compounds that “4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline” belongs to. For a more accurate and detailed analysis, specific experimental data and literature references would be needed1.
properties
IUPAC Name |
4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3/c16-15(17,18)14-10-13(21-8-3-6-19-7-9-21)11-4-1-2-5-12(11)20-14/h1-2,4-5,10,19H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYXOCDRUHABFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate](/img/structure/B2794640.png)
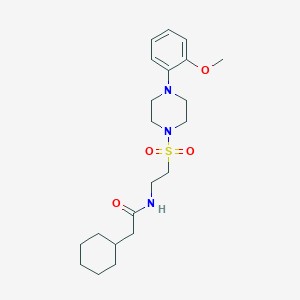
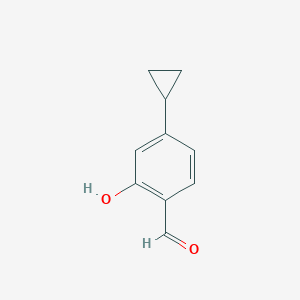
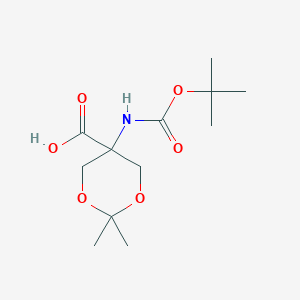
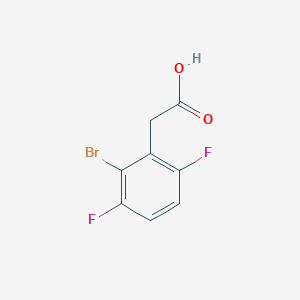
![N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794649.png)
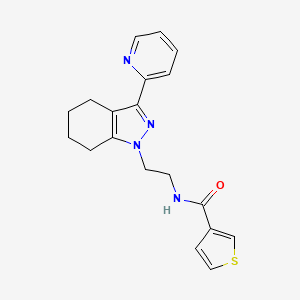
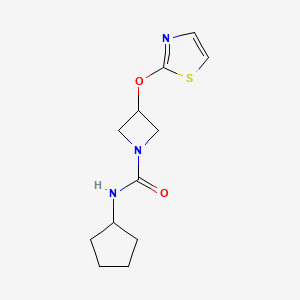
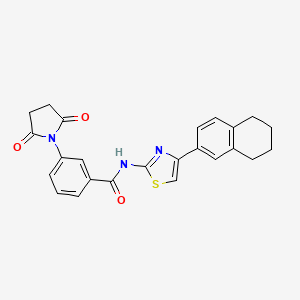
![N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2794657.png)
